molecular formula C13H14N2O2 B14459979 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- CAS No. 73097-75-3

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)-

Cat. No.: B14459979
CAS No.: 73097-75-3
M. Wt: 230.26 g/mol
InChI Key: XXZYWPLODMDGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with acetyl, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- typically involves the acetylation of 5-methyl-1H-pyrazol-3-one. This process can be carried out under various conditions, often involving the use of acetic anhydride or acetyl chloride as acetylating agents . The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and other derivatives with modified functional groups.

Scientific Research Applications

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

73097-75-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-acetyl-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)15-13(17)12(10(3)16)9(2)14-15/h4-7,12H,1-3H3

InChI Key

XXZYWPLODMDGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.